molecular formula C17H17BrN3+ B13370232 4-(4-bromobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

4-(4-bromobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B13370232
M. Wt: 343.2 g/mol
InChI Key: MQQOQSXXWYTTGV-UHFFFAOYSA-N
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Description

4-(4-bromobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of bromobenzyl and methylbenzyl groups in its structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 4-bromobenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with triazole to form the final triazolium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The triazolium ring can be reduced to form triazoline derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like triethylamine.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Triazoline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(4-bromobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets. The triazolium ring can interact with enzymes and proteins, inhibiting their activity. The bromobenzyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to their inactivation. These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
  • 4-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
  • 4-(4-iodobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Uniqueness

4-(4-bromobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17BrN3+

Molecular Weight

343.2 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17BrN3/c1-14-2-4-16(5-3-14)11-21-13-20(12-19-21)10-15-6-8-17(18)9-7-15/h2-9,12-13H,10-11H2,1H3/q+1

InChI Key

MQQOQSXXWYTTGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=[N+](C=N2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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